
3-Cyclohexylcyclobutan-1-one
Vue d'ensemble
Description
3-Cyclohexylcyclobutan-1-one is a chemical compound with the molecular formula C10H16O and a molecular weight of 152.23 . It is also known as Cyclobutanone, 3-cyclohexyl .
Molecular Structure Analysis
The molecular structure of 3-Cyclohexylcyclobutan-1-one is characterized by a cyclobutane ring attached to a cyclohexyl group . The cyclobutane ring is a four-membered carbon ring, which introduces strain into the molecule, affecting its reactivity and properties .Applications De Recherche Scientifique
-
Scientific Field: Organic Chemistry
- Application Summary : Cyclobutane and cyclobutanone derivatives are used in the synthesis and functionalization of organic compounds . They have emerged as highly useful synthetic tools due to their inherent ring strain .
- Methods of Application : These derivatives can be prepared by reliable synthetic methods such as [2+2] cycloadditions, cyclopropanol-, cyclopropylphenylthio- and selenium-carbinols ring expansions, or ring enlargement of oxaspiropentanes .
- Results or Outcomes : The selective modification of their structures can be strategically used in organic synthesis. Ring enlargement and ring contraction can be obtained regio- and stereoselectively by using a certain number of reaction conditions .
-
Scientific Field: Catalysis
- Application Summary : Single-atom catalysts have been widely used in various catalytic reactions . They have excellent performance properties such as strong activity and high selectivity .
- Methods of Application : The application of single-atom catalysts and elucidating their reaction mechanism has become a hot area of research .
- Results or Outcomes : The catalyst has stronger activity and higher stability and selectivity in a CO oxidation reaction .
-
Scientific Field: Natural Product Synthesis
- Application Summary : Cyclobutane-containing natural products have unique structures and potent biological activities . They are used in the total synthesis of complex natural products, including terpenoids, alkaloids, and steroids .
- Methods of Application : New strategies for the construction of cyclobutane rings have emerged during the last decade. These include disconnection tactics employed to forge the four-membered rings .
- Results or Outcomes : The synthesis of these natural products has been greatly advanced by the development of these new strategies .
-
Scientific Field: Photochemical Reactions
- Application Summary : The [2 + 2] photocycloaddition is the most important and most frequently used photochemical reaction . It is used in the synthesis of cyclobutanes by olefin [2 + 2] photocycloaddition reactions .
- Methods of Application : The reaction pathways of [2+2] photocycloaddition involve the formation of two or more bonds in a single operation .
- Results or Outcomes : This method has been used to synthesize a wide range of cyclobutanes .
Orientations Futures
Propriétés
IUPAC Name |
3-cyclohexylcyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-10-6-9(7-10)8-4-2-1-3-5-8/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUERMKPNWWDQOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohexylcyclobutan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




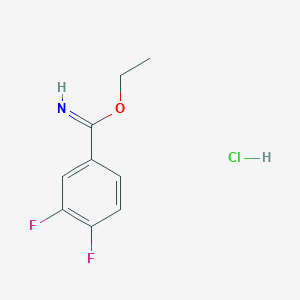
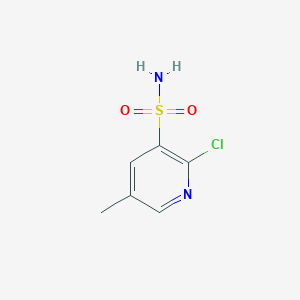
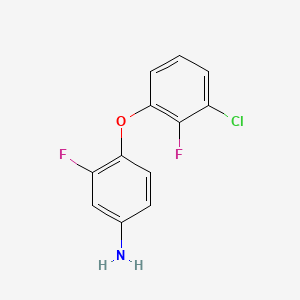
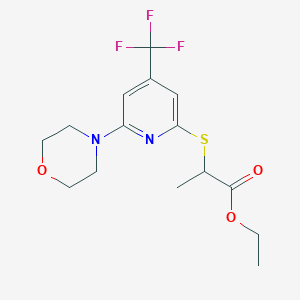
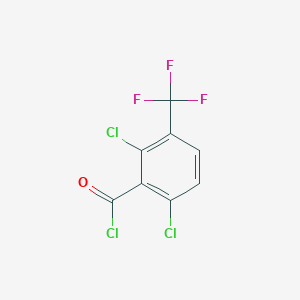
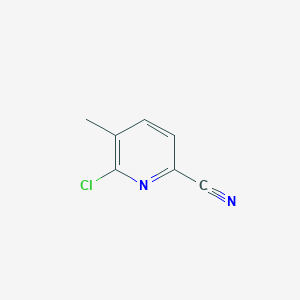
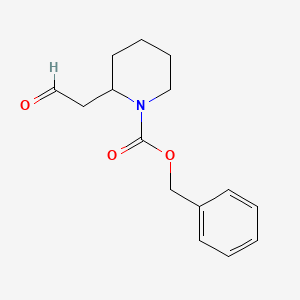
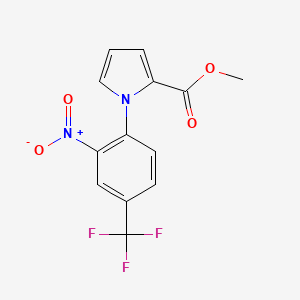
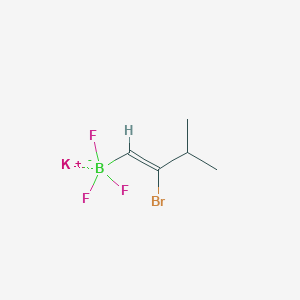
![5-Thiazolecarboxamide, 2-[(1R)-1-aminoethyl]-N-[5-chloro-4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B1456817.png)
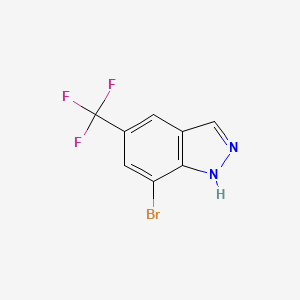
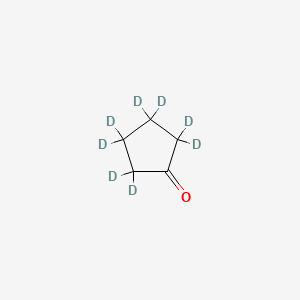
![3-(5-Chloro-[1,2,4]thiadiazol-3-YL)-benzonitrile](/img/structure/B1456823.png)